N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at position 6 and linked via an amino group to a phenyl ring. The acetamide side chain is further substituted with a thiophene ring at position 2. Its design combines motifs common in medicinal chemistry, including pyridazine (a nitrogen-rich heterocycle), pyrazole (a five-membered ring with two adjacent nitrogen atoms), and thiophene (a sulfur-containing aromatic ring), which may influence target binding and physicochemical properties.
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-19(13-16-3-1-12-27-16)22-15-6-4-14(5-7-15)21-17-8-9-18(24-23-17)25-11-2-10-20-25/h1-12H,13H2,(H,21,23)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKHXYTXEMKLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and other therapeutic effects.
Chemical Structure
The compound is characterized by the following structural components:
- Pyrazole ring : Contributes to its biological activity.
- Pyridazine moiety : Enhances interaction with biological targets.
- Thiophene group : Imparts additional pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole and pyridazine exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against various pathogens:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5a | 0.25 | Staphylococcus aureus |
| 6 | 0.187 | Escherichia coli |
| 9a | 0.375 | Pseudomonas aeruginosa |
These findings suggest that modifications to the pyrazole structure can enhance antibacterial potency, particularly through the introduction of hydrophobic groups and heterocycles like thiophene .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that similar thiazolopyridazine derivatives exhibit cytotoxic effects against various cancer cell lines:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.
Case Study 1: Antibacterial Efficacy
A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. Among them, compounds with the pyrazole-pyridazine scaffold showed IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against resistant strains .
Case Study 2: Anticancer Research
In a study focusing on the anticancer properties of thiazolopyridazine derivatives, it was found that these compounds significantly inhibited cell proliferation in MCF-7 and A549 cell lines, with IC50 values suggesting effective cytotoxicity . Further investigations into the molecular mechanisms revealed that these compounds could induce apoptosis via mitochondrial pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. The structure of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide suggests potential interactions with cancer cell signaling pathways. A study demonstrated that related compounds could inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors .
Antimicrobial Properties
The presence of thiophene and pyrazole rings in the compound enhances its antimicrobial activity. Research has shown that derivatives of pyrazole demonstrate strong antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective interaction with bacterial cell membranes, leading to disruption and cell death.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazole derivatives. Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds under acidic conditions.
- Pyridazine Formation : This is achieved through cyclization reactions involving hydrazones.
- Coupling Reactions : The final compound is synthesized through coupling reactions between the thiophene derivative and the previously synthesized pyrazole-pyridazine intermediate.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer efficacy of a series of pyrazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another research effort, a library of thiophene-containing compounds was screened for antimicrobial activity against common pathogens. The results highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares structural similarities with several glutaminase inhibitors and antineoplastic agents, particularly in its pyridazine and acetamide motifs. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- The target compound substitutes pyridazine with pyrazole at position 6, unlike CB-839 and the compound, which use thiadiazole and trifluoromethoxy groups.
- Acetamide Side Chain : The acetamide linkage is conserved across analogs, but substituents vary. The target compound’s thiophene group contrasts with CB-839’s trifluoromethoxy-phenyl group, impacting lipophilicity and electronic properties.
- Heterocyclic Diversity : Thiophene (in the target) vs. thiadiazole (in CB-839/BPTES) introduces differences in conformational rigidity and metabolic stability. Thiadiazole’s electron-withdrawing nature may enhance binding to enzymatic targets like glutaminase .
Pharmacological Activity
- CB-839 and BPTES : Both are glutaminase inhibitors with demonstrated efficacy in suppressing HSC proliferation in liver fibrosis models . CB-839’s trifluoromethoxy group improves metabolic stability and target affinity compared to BPTES.
- Its structural resemblance to CB-839 implies possible overlap in mechanisms (e.g., glutamine metabolism modulation) .
- Target Compound: While direct activity data are lacking, its pyridazine and acetamide motifs align with glutaminase inhibitor scaffolds.
Physicochemical Properties
- Lipophilicity : The thiophene group in the target compound likely increases lipophilicity (higher logP) compared to CB-839’s polar trifluoromethoxy group, which could enhance membrane permeability but reduce solubility.
- Molecular Weight : The target compound’s lower molecular weight (~420–450 vs. 571.57 g/mol for CB-839) may improve pharmacokinetic properties, such as absorption and distribution.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide?
Answer: The synthesis involves multi-step reactions, typically starting with the coupling of pyridazine and pyrazole precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt for activating carboxylic acids.
- Heterocyclic assembly : Optimize temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) for ≥95% purity .
Critical parameters : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and stoichiometric control of thiophene-2-acetic acid derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify pyridazine (δ 8.5–9.0 ppm) and thiophene (δ 6.5–7.5 ppm) proton environments .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 432.12; observed 432.10) .
- HPLC : Retention time consistency (±0.1 min) against a reference standard .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer: Key reactive sites:
- Pyridazine amino group : Susceptible to nucleophilic substitution (e.g., alkylation/acylation) .
- Thiophene sulfur : Prone to oxidation (e.g., sulfoxide formation with H₂O₂) .
- Acetamide carbonyl : Participates in condensation reactions (e.g., hydrazide formation) .
Note : Steric hindrance from the phenyl group may limit reactivity at the pyrazole nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Address variability via:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores .
- Data normalization : Adjust for assay conditions (pH, serum concentration) using positive controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining pyridazine-thiophene interactions .
- Metabolic stability : Replace labile groups (e.g., methylthio with trifluoromethyl) to resist CYP450 oxidation .
- Prodrug approaches : Mask the acetamide as an ester for enhanced oral bioavailability .
Q. How can computational methods guide target identification for this compound?
Answer:
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using PyMOL/AutoDock to predict binding affinities .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
- ADMET prediction : Use SwissADME to assess blood-brain barrier permeability and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
